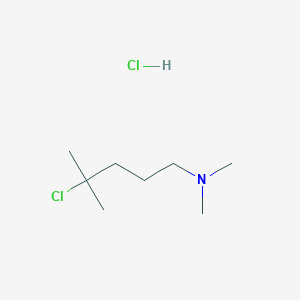
N-(4-chloro-4-methylpentyl)-N,N-dimethylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-4-methylpentyl)-N,N-dimethylamine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a chlorine atom and a methyl group attached to a pentyl chain, along with a dimethylamine group. This compound is typically found in its hydrochloride salt form, which enhances its solubility in water and other polar solvents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-4-methylpentyl)-N,N-dimethylamine hydrochloride can be achieved through several methods. One common approach involves the alkylation of N,N-dimethylamine with 4-chloro-4-methylpentyl chloride. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, and the product is purified through crystallization or distillation techniques.
化学反应分析
Types of Reactions
N-(4-chloro-4-methylpentyl)-N,N-dimethylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of amines with different degrees of alkylation.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-(4-hydroxy-4-methylpentyl)-N,N-dimethylamine or other substituted derivatives.
Oxidation: Formation of N-(4-chloro-4-methylpentyl)-N,N-dimethylamine N-oxide.
Reduction: Formation of N-(4-chloro-4-methylpentyl)-N,N-dimethylamine with varying alkyl groups.
科学研究应用
N-(4-chloro-4-methylpentyl)-N,N-dimethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the manufacture of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of N-(4-chloro-4-methylpentyl)-N,N-dimethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include modulation of enzyme activity, alteration of receptor binding, or interference with cellular signaling processes.
相似化合物的比较
Similar Compounds
- N-(4-chloro-4-methylpentyl)-N,N-diethylamine hydrochloride
- N-(4-chloro-4-methylpentyl)-N,N-dimethylamine
- N-(4-chloro-4-methylpentyl)-N,N-dimethylamine N-oxide
Uniqueness
N-(4-chloro-4-methylpentyl)-N,N-dimethylamine hydrochloride is unique due to its specific structural features, such as the presence of both a chlorine atom and a dimethylamine group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
生物活性
N-(4-chloro-4-methylpentyl)-N,N-dimethylamine hydrochloride is a synthetic organic compound with notable biological activity. This article explores its chemical properties, mechanisms of action, biological effects, and relevant research findings.
This compound is classified as an amine. The presence of a chlorine atom and a dimethylamino group contributes to its reactivity and interaction with biological systems. The compound can undergo various chemical reactions, including:
- Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as hydroxide ions or amines.
- Oxidation Reactions : It can be oxidized to form N-oxides or other derivatives.
- Reduction Reactions : Reduction processes can yield different amines depending on the degree of alkylation.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may act as either an inhibitor or activator based on the context of its use. The following pathways are involved:
- Enzyme Modulation : Alters enzyme activity, which can affect metabolic processes.
- Receptor Binding : Interferes with receptor binding, influencing cellular signaling pathways.
Biological Effects
Research indicates that this compound has potential applications in various fields:
- Pharmaceutical Development : Investigated for its therapeutic properties and as a precursor in drug synthesis.
- Toxicological Studies : Evaluated for genotoxicity and cytotoxicity in various in vitro systems, showing effects on cell mitosis and DNA integrity .
Case Studies and Research Findings
- Toxicity Assessment : A study involving intraperitoneal injections in rats demonstrated dose-dependent toxicity, with significant histopathological changes observed at higher doses (50 mg/kg) affecting the liver and kidneys .
- Genotoxicity Evaluation : In vitro tests revealed that compounds similar to this compound can induce DNA damage through mechanisms involving alkylation and interference with cell cycle progression .
- Pharmacological Investigations : Research has shown that derivatives of this compound exhibit significant inhibition of histamine N-methyltransferase (HNMT), suggesting potential roles in modulating histamine-related pathways .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
4-chloro-N,N,4-trimethylpentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18ClN.ClH/c1-8(2,9)6-5-7-10(3)4;/h5-7H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBJJLSKFYIJIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCN(C)C)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














